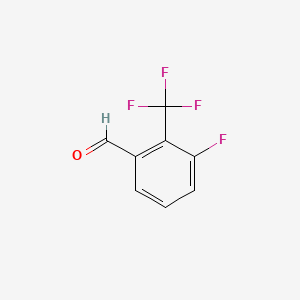

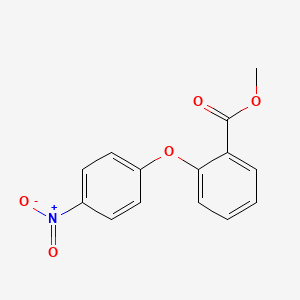

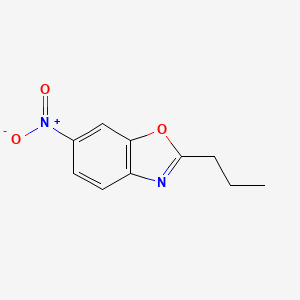

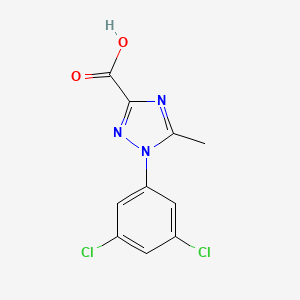

Methyl 2-(4-nitrophenoxy)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(4-nitrophenoxy)benzoate is a chemical compound that is part of a broader class of organic molecules that contain a benzoate ester functional group and a nitroaromatic moiety. These compounds are of interest due to their potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, where a halogenated benzoate reacts with a phenol derivative. For instance, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate was synthesized from methyl 4-bromobenzoate and iso-vanilline through a condensation reaction . Similarly, the synthesis of methyl 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoate was achieved by acyl chlorination, condensation, and cyclization of 4-amino-6-nitroresorcinol hydrochloride and mono-methyl terephthalate . These methods could potentially be adapted for the synthesis of methyl 2-(4-nitrophenoxy)benzoate.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-(4-nitrophenoxy)benzoate has been determined using X-ray diffraction. For example, the structure of (4'-carbomethoxy-2'-nitrophenoxy)benzene, which shares a similar nitrophenoxy benzoate structure, was analyzed and found to have a twist-nitro-distal conformation . This suggests that methyl 2-(4-nitrophenoxy)benzoate may also exhibit interesting conformational characteristics due to the presence of the nitro group and its interaction with the ester group.

Chemical Reactions Analysis

Compounds with nitro groups, such as 4-nitrophenol derivatives, can undergo various chemical reactions, including nitration with nitrogen dioxide to form dinitrophenol or dienone products . These reactions are influenced by the presence of other substituents on the phenol ring and the reaction conditions. The reactivity of the nitro group in methyl 2-(4-nitrophenoxy)benzoate could be explored in similar nitration reactions or in reductive processes to yield amino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaromatic compounds are often characterized by spectroscopic methods such as FT-IR, UV–Vis, and NMR, as well as by computational methods to predict properties like nonlinear optical behavior . The presence of the nitro group can significantly affect the electronic properties of the molecule, as seen in the keto-enol tautomerism of nitrophenol derivatives . The properties of methyl 2-(4-nitrophenoxy)benzoate could be similarly analyzed to understand its potential applications.

Aplicaciones Científicas De Investigación

-

Methods of Application or Experimental Procedures : The preparation of 18F-labelled peptides, which are often used in PET imaging, is typically a complex and multistep procedure . The process involves the use of a pre-labelled synthon (prosthetic groups) as sensitive biomolecules cannot tolerate the harsh radiofluorination conditions . The use of 4-nitrophenyl (PNP) activated esters, such as Methyl 2-(4-nitrophenoxy)benzoate, has been described to rapidly prepare 18F-labelled acylation synthons in one step .

-

Results or Outcomes : The study demonstrated the superiority of PNP esters under direct radiofluorination conditions with favorable acylation kinetics . This method simplifies the preparation of 18F-labelled peptides, making the process less time-consuming and more efficient .

Safety And Hazards

“Methyl 2-(4-nitrophenoxy)benzoate” is classified as a warning substance with hazard statements H302, H312, H332 indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Propiedades

IUPAC Name |

methyl 2-(4-nitrophenoxy)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-19-14(16)12-4-2-3-5-13(12)20-11-8-6-10(7-9-11)15(17)18/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVIPSBIFWHOIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377166 |

Source

|

| Record name | methyl 2-(4-nitrophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-nitrophenoxy)benzoate | |

CAS RN |

212189-50-9 |

Source

|

| Record name | Benzoic acid, 2-(4-nitrophenoxy)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212189-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-(4-nitrophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1303207.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenol](/img/structure/B1303208.png)

![2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1303221.png)

![{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1303224.png)

![5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1303247.png)

![Methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate](/img/structure/B1303255.png)